molecular formula C10H9NO B101560 3-methylisoquinolin-1(2H)-one CAS No. 7114-80-9

3-methylisoquinolin-1(2H)-one

Cat. No.: B101560
CAS No.: 7114-80-9
M. Wt: 159.18 g/mol
InChI Key: QAOMZDFCQJQQQS-UHFFFAOYSA-N
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Description

3-methylisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family It is characterized by a fused ring system consisting of a benzene ring and a pyridine ring, with a methyl group attached to the third carbon and a keto group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methylisoquinolin-1(2H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methylbenzaldehyde with ammonium acetate in the presence of acetic acid can yield this compound. Another method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a strong acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 3-methylisoquinolin-1-ol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: 3-methylisoquinolin-1-ol.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

3-methylisoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: A structurally related compound with a nitrogen atom at a different position.

    3-methylquinoline: Similar to 3-methylisoquinolin-1(2H)-one but with a different ring structure.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a keto group, which imparts distinct chemical and biological properties

Biological Activity

3-Methylisoquinolin-1(2H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the various aspects of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C10H9NC_{10}H_{9}N and a molecular weight of approximately 155.19 g/mol, features a fused isoquinoline structure characterized by a methyl group at the 3-position and a keto group at the 1-position. This structural configuration is crucial for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways.
  • Receptor Interaction : It may act on specific receptors involved in signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound's mechanism involves disrupting bacterial cell membranes and inhibiting critical metabolic functions.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its effects on various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

In these studies, the compound demonstrated cytotoxic effects, leading to reduced cell viability and increased apoptosis in cancer cells. The underlying mechanisms are believed to involve the induction of oxidative stress and modulation of apoptotic pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Antimicrobial Activity :
    • A study published in Journal of Medicinal Chemistry reported that derivatives of isoquinolinones, including this compound, showed promising antibacterial activity against resistant strains of bacteria.
  • Anticancer Activity Assessment :
    • In another study, researchers investigated the effects of this compound on HeLa cells. Results indicated that treatment with the compound led to a significant decrease in cell proliferation and induced apoptosis via caspase activation .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityUnique Features
Isoquinoline Moderate antimicrobial propertiesParent structure; less potent than derivatives
6-Bromo-3-methylisoquinolin-1(2H)-one Notable D3 receptor ligandEnhanced receptor affinity due to bromine
6-Methoxy-3-methylisoquinolin-1(2H)-one Potential anticancer propertiesMethoxy group alters electronic properties

Properties

IUPAC Name

3-methyl-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-6-8-4-2-3-5-9(8)10(12)11-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOMZDFCQJQQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390546
Record name 3-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7114-80-9
Record name 3-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-dihydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

24.6 g (140 mmol) of 4-hydroxy-3-methyl-2H-isoquinolin-1-one are heated together with 9.13 g (294 mmol) of red phosphorus in 55% hydriodic acid (130 ml) at 160° C. for 7 days. The cooled mixture is poured into water and extracted with dichloromethane. 10.2 g (46% yield) of a white solid are obtained.
Quantity
24.6 g
Type
reactant
Reaction Step One
[Compound]
Name
red phosphorus
Quantity
9.13 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
46%

Synthesis routes and methods II

Procedure details

3-Methyisoquinoline oxide (3.60 g, 22.6 mmol) and acetic anhydride (38 mL) are heated at reflux for 6 hr. After cooling the volatiles are removed and the residue is distilled at 220° C. under 0.5 mbar using a Kugelrohr distillation apparatus to afford 3-methyl-2H-isoquinolin-1-one (900 mg, 27% yield). LC/MS: MS m/e=160 (M+H); RT 2.45 min.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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